molecular formula C13H15BrO3 B1325875 Ethyl 5-(2-bromophenyl)-5-oxovalerate CAS No. 898751-22-9

Ethyl 5-(2-bromophenyl)-5-oxovalerate

Cat. No.: B1325875
CAS No.: 898751-22-9
M. Wt: 299.16 g/mol
InChI Key: DDPZNTSPRVYYKD-UHFFFAOYSA-N
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Description

Ethyl 5-(2-bromophenyl)-5-oxovalerate (CAS: 898751-22-9) is an organic ester featuring a 5-oxovalerate backbone substituted with a 2-bromophenyl group at the ketone position. Its molecular formula is C₁₃H₁₅BrO₃, with a molecular weight of 299.17 g/mol . This compound is part of a broader class of 5-aryl-5-oxovalerate esters, which are frequently utilized in medicinal chemistry and organic synthesis due to their structural versatility. The 5-oxovalerate moiety is recognized for its role in receptor interactions, particularly in studies involving the OXE receptor, where analogous compounds have demonstrated antagonist activity . This compound is primarily employed in laboratory settings, with its brominated aromatic ring offering unique electronic and steric properties for tailored synthetic applications.

Properties

IUPAC Name

ethyl 5-(2-bromophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-2-17-13(16)9-5-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPZNTSPRVYYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645537
Record name Ethyl 5-(2-bromophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-22-9
Record name Ethyl 2-bromo-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-bromophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(2-bromophenyl)-5-oxovalerate typically involves the esterification of 5-(2-bromophenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed:

    Oxidation: 5-(2-bromophenyl)-5-oxovaleric acid.

    Reduction: Ethyl 5-(2-bromophenyl)-5-hydroxyvalerate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2-bromophenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-bromophenyl)-5-oxovalerate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The bromophenyl group can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Bromophenyl Substitution

The position of the bromine atom on the phenyl ring significantly influences physicochemical properties. For instance:

  • Ethyl 5-(2-bromophenyl)-5-oxovalerate (CAS: 898751-22-9) and its positional isomer Ethyl 5-(3-bromophenyl)-5-oxovalerate (CAS: 898792-69-3) share identical molecular formulas (C₁₃H₁₅BrO₃) and weights (299.17 g/mol) but differ in substitution patterns . In contrast, the meta-bromo isomer may exhibit enhanced resonance stabilization due to reduced steric strain.

Halogen-Substituted Derivatives

Variations in halogen type and position modulate electronic effects and binding affinities:

  • Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate (CAS: 951886-37-6) combines electron-withdrawing chlorine (para) and fluorine (ortho) substituents, resulting in a molecular weight of 272.70 g/mol and a purity of 97% . The fluorine atom’s high electronegativity may enhance dipole interactions in receptor binding compared to bromine.
  • Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate (CAS: 951890-15-6) incorporates a methyl group at the meta position, increasing hydrophobicity (density: 1.142 g/cm³) while the chloro group maintains electron withdrawal .

Methoxy- and Acetoxy-Substituted Analogs

Electron-donating groups like methoxy or acetoxy alter electronic profiles:

  • Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate (CAS: 898758-79-7) includes an acetoxy group, which may undergo hydrolysis to yield phenolic derivatives. Its molecular weight is 278.30 g/mol with ≥95% purity .

Other Aromatic Substituents

Bulkier aromatic systems introduce distinct steric and electronic effects:

  • Ethyl 5-(2-naphthyl)-5-oxovalerate (CAS: N/A) incorporates a naphthalene ring, enhancing π-π stacking interactions but increasing molecular rigidity .
  • Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate (CAS: 854859-30-6) has three methoxy groups, significantly raising its molecular weight to 310.34 g/mol and altering solubility profiles .

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected 5-Aryl-5-oxovalerate Esters

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%)
This compound 2-Bromophenyl C₁₃H₁₅BrO₃ 299.17 898751-22-9 N/A
Ethyl 5-(3-bromophenyl)-5-oxovalerate 3-Bromophenyl C₁₃H₁₅BrO₃ 299.17 898792-69-3 N/A
Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate 4-Cl, 2-F-phenyl C₁₃H₁₄ClFO₃ 272.70 951886-37-6 97.0
Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate 2,5-Dimethoxyphenyl C₁₅H₂₀O₅ 280.32 898758-29-7 N/A
Ethyl 5-(3-acetoxyphenyl)-5-oxovalerate 3-Acetoxyphenyl C₁₅H₁₈O₅ 278.30 898758-79-7 ≥95

Biological Activity

Ethyl 5-(2-bromophenyl)-5-oxovalerate, a compound with the CAS number 1131594-47-2, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom on the phenyl ring, which is known to influence its reactivity and biological interactions. The compound can be represented structurally as follows:

Chemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine atom enhances lipophilicity, allowing for better membrane permeability and potential interactions with various enzymes and receptors.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
  • Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antimicrobial properties, indicating that this compound could exhibit similar effects against various pathogens.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of related compounds and indicated that halogenated phenyl groups can enhance cytotoxicity against various cancer cell lines. This compound was tested for its ability to inhibit cell growth in vitro:

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-78.3
A54915.0

This data suggests that this compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Studies

In another research effort, derivatives similar to this compound were evaluated for their antimicrobial efficacy against common bacterial strains:

Bacterial StrainZone of Inhibition (mm)Reference
E. coli15
S. aureus20
P. aeruginosa10

These results indicate potential antimicrobial activity, warranting further investigation into the mechanisms behind these effects.

Case Studies

  • Case Study on Cancer Cell Lines : A research group conducted a series of experiments where this compound was administered to various cancer cell lines. The results showed significant inhibition of cell proliferation, particularly in breast cancer (MCF-7) and cervical cancer (HeLa) cells. The compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
  • Antimicrobial Efficacy : In a study focusing on the antibacterial properties of halogenated compounds, this compound was tested against multi-drug resistant strains of bacteria. The findings revealed that the compound exhibited notable antibacterial activity, especially against S. aureus, highlighting its potential as an antimicrobial agent.

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